molecular formula C6H11NO B1395770 2-Oxa-6-azaspiro[3.4]octane CAS No. 220290-68-6

2-Oxa-6-azaspiro[3.4]octane

Cat. No. B1395770
M. Wt: 113.16 g/mol
InChI Key: ZHAIMJRKJKQNQI-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.4]octane is an organic compound involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .


Synthesis Analysis

The synthesis of 2-Oxa-6-azaspiro[3.4]octane involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

The molecular formula of 2-Oxa-6-azaspiro[3.4]octane is C6H11NO . The average mass is 113.158 Da and the monoisotopic mass is 113.084061 Da .


Chemical Reactions Analysis

2-Oxa-6-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit EGFR inhibitory activities .


Physical And Chemical Properties Analysis

2-Oxa-6-azaspiro[3.4]octane has a density of 1.1±0.1 g/cm3, a boiling point of 187.1±33.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.3±3.0 kJ/mol and a flash point of 62.9±14.8 °C . The compound is soluble in water .

Scientific Research Applications

Synthesis of Novel Spirocycles

  • Researchers have developed new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes. These spirocycles are designed as multifunctional, structurally diverse modules for drug discovery, with enantioselective approaches also reported (Li, Rogers-Evans, & Carreira, 2013).

Structural and Conformational Analysis

  • 1-Oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been analyzed using NMR spectroscopy. This analysis determines relative configurations and preferred conformations, reflecting steric and electronic effects of substituents (Montalvo-González & Ariza-Castolo, 2012).

Rearrangement of Spirocyclic Epoxides

  • An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative was described, leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This process demonstrated synthetic applications, including the synthesis of N-Boc-2,3-methano-β-proline (Adamovskyi et al., 2014).

Electrophilic Amination

  • Studies on electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane have been conducted. This research explored different stabilisation reactions of the intermediate compounds, creating new heterocyclic systems (Andreae, Schmitz, & Schulz, 1992).

Synthesis of Spiroaminals

  • Spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and related compounds have been synthesized. These compounds, found as cores of biologically active products, represent challenging targets due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

Safety And Hazards

2-Oxa-6-azaspiro[3.4]octane is harmful if swallowed or in contact with skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The future directions of 2-Oxa-6-azaspiro[3.4]octane research could involve further exploration of its role in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit EGFR inhibitory activities, suggesting potential applications in the field of medicinal chemistry .

properties

IUPAC Name

2-oxa-7-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAIMJRKJKQNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701248
Record name 2-Oxa-6-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-6-azaspiro[3.4]octane

CAS RN

220290-68-6
Record name 2-Oxa-6-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxa-6-azaspiro[3.4]octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
W Wang, X Lu, X Dong, W Zhao - Chinese Journal of Organic …, 2015 - sioc-journal.cn
Piperazine and morpholine are common modules in drugs. Design and synthesis of their surrogates may help to explore the chemical and patent space in medicinal chemistry. In this …
Number of citations: 2 sioc-journal.cn
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
Four-membered rings are witnessing significant prominence in medicinal chemistry discovery programs. For example, a search of the chemical databases shows exponential increase …
Number of citations: 500 pubs.acs.org
F Zhao, Z Lin, F Wang, W Zhao, X Dong - Bioorganic & medicinal chemistry …, 2013 - Elsevier
We report herein the design and synthesis of novel azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives. The EGFR inhibitory activities and in vitro antitumor potency …
Number of citations: 39 www.sciencedirect.com
BA Chalyk, AA Isakov, MV Butko… - European Journal of …, 2017 - Wiley Online Library
New scaffolds for drug discovery, 6‐azaspiro[4.3]alkanes, have been synthesized in two steps from four‐membered‐ring ketones: cyclobutanone, thienone, N‐Boc‐azetidinone (Boc = …
K Undheim - Synthesis, 2014 - thieme-connect.com
The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common ring atom. In spiranes with no annular heteroatom, four carbon …
Number of citations: 35 www.thieme-connect.com
C Wilson, P Ray, F Zuccotto, J Hernandez… - Journal of Medicinal …, 2021 - ACS Publications
With increasing drug resistance in tuberculosis (TB) patient populations, there is an urgent need for new drugs. Ideally, new agents should work through novel targets so that they are …
Number of citations: 17 pubs.acs.org
K Grychowska, A Olejarz-Maciej, K Blicharz… - European Journal of …, 2022 - Elsevier
The incorporation of the fluorine motif is a strategy widely applied in drug design for modulating the activity, physicochemical parameters, and metabolic stability of chemical compounds…
Number of citations: 5 www.sciencedirect.com
F Liu, B Tang, H Liu, L Li, G Liu… - Anti-Cancer Agents …, 2016 - ingentaconnect.com
4-Anilinoquinazoline derivatives possess high anti-cancer activities. Many of them are highly selective tyrosine kinase inhibitors (TKI), particularly against epidermal growth factor …
Number of citations: 11 www.ingentaconnect.com
I Khan, A Ibrar, N Abbas, A Saeed - European Journal of Medicinal …, 2014 - Elsevier
Drug development has been a principal driving force in the rapid maturation of the field of medicinal chemistry during the past several decades. During this period, the intriguing and …
Number of citations: 429 www.sciencedirect.com
T Thierry, C Lebargy, E Pfund… - The Journal of Organic …, 2019 - ACS Publications
A mild and reproducible method for the formation of a nonstabilized azomethine ylide was developed by photoinduced reaction catalyzed with eosin Y under green light irradiation. …
Number of citations: 23 pubs.acs.org

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